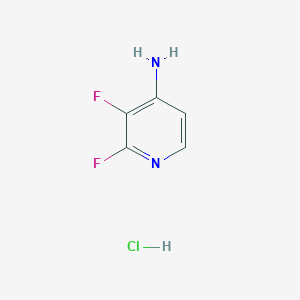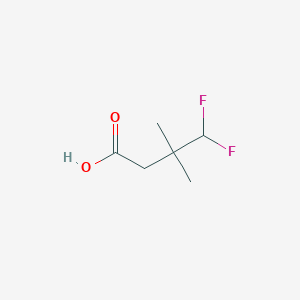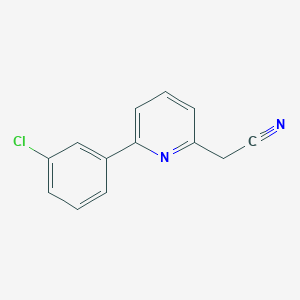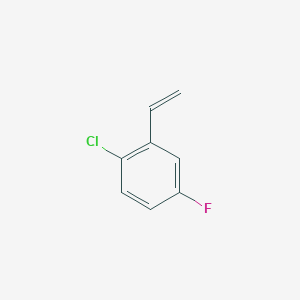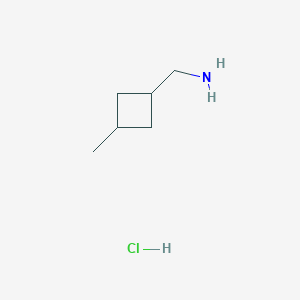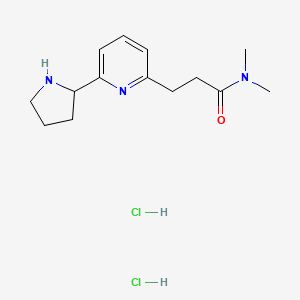
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride is C14H23Cl2N3O . The molecular weight is 320.26 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 320.26 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Mécanisme D'action
DMP785 acts by binding to the pore-forming region of voltage-gated sodium channels, thereby blocking the influx of sodium ions into cells. This inhibition of sodium channels leads to a decrease in the excitability of cells, which can be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
DMP785 has been shown to have potent effects on voltage-gated sodium channels, leading to a decrease in the excitability of cells. This inhibition of sodium channels can lead to a reduction in the frequency and amplitude of action potentials, which can be beneficial in the treatment of various neurological disorders. DMP785 has also been shown to have minimal effects on other ion channels, making it a selective inhibitor of sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
DMP785 has several advantages as a tool in electrophysiological experiments. It is a potent and selective inhibitor of sodium channels, making it a valuable tool for studying the function of these channels in excitable cells. However, one limitation of DMP785 is that it is not suitable for in vivo experiments due to its poor bioavailability.
Orientations Futures
There are several future directions for the study of DMP785. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis. Additionally, further studies are needed to investigate the potential use of DMP785 as a tool in electrophysiological experiments to study the function of sodium channels in excitable cells. Finally, there is a need for the development of more potent and selective inhibitors of sodium channels, which could have significant therapeutic benefits.
Conclusion:
In conclusion, N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride, also known as DMP785, is a potent and selective inhibitor of voltage-gated sodium channels. It has potential applications in the development of new drugs for the treatment of various neurological disorders and as a tool in electrophysiological experiments to study the function of sodium channels in excitable cells. Further studies are needed to investigate the full potential of this compound and to develop more potent and selective inhibitors of sodium channels.
Applications De Recherche Scientifique
DMP785 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent and selective inhibitor of voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis. DMP785 has also been studied for its potential use as a tool in electrophysiological experiments to study the function of sodium channels in excitable cells.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJCMXQFYUULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






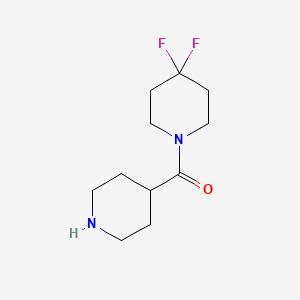




![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)
